2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one
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Overview
Description
2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O3. It is a derivative of cyclopentenone and features two hydroxyl groups and two methyl groups on the cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one typically involves the alkylation of 3,5-dicarbetoxy-4-methyl-cyclopentane-1,2-dione, followed by hydrolysis and decarboxylation of the resulting 3,5-dicarbetoxy-3,4-dimethyl-cyclopentane-1,2-dione . The reaction conditions often include the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its cytotoxicity against tumor cells
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one involves its interaction with cellular targets and pathways. It is known to selectively kill tumor cells by inducing apoptosis (programmed cell death). The compound’s α,β-unsaturated carbonyl structure allows it to react with nucleophiles in the cell, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-2-cyclopenten-1-one: Similar structure but lacks the hydroxyl groups.
4,4-Dimethyl-2-cyclopenten-1-one: Similar structure but lacks the hydroxyl groups and has different methyl group positioning.
Uniqueness
2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one is unique due to the presence of both hydroxyl groups and methyl groups on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
203244-06-8 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2,3-dihydroxy-4,4-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c1-7(2)3-4(8)5(9)6(7)10/h9-10H,3H2,1-2H3 |
InChI Key |
IBOAPHKNBOWRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=C1O)O)C |
Origin of Product |
United States |
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